Milacemide hydrochloride
CAS No.: 76990-85-7
Cat. No.: VC0535443
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76990-85-7 |
---|---|
Molecular Formula | C7H17ClN2O |
Molecular Weight | 180.67 g/mol |
IUPAC Name | 2-(pentylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H |
Standard InChI Key | DNSCECUSJKDSKP-UHFFFAOYSA-N |
SMILES | CCCCCNCC(=O)N.Cl |
Canonical SMILES | CCCCCNCC(=O)N.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Milacemide hydrochloride (CAS 76990-85-7) is a secondary monoamine with the molecular formula and a molecular weight of 180.676 g/mol . The compound exists as a hydrochloride salt to enhance solubility and stability. Its structure comprises a pentylamino group attached to an acetamide moiety, enabling interactions with enzymatic systems such as monoamine oxidases.
Table 1: Key Physicochemical Properties of Milacemide Hydrochloride
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.676 g/mol |
Boiling Point | 264.1°C at 760 mmHg |
Flash Point | 113.5°C |
Exact Mass | 180.103 g/mol |
LogP | 2.594 |
The compound’s lipophilic nature, evidenced by its LogP value of 2.594, facilitates blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .
Synthesis and Industrial Production
Milacemide is synthesized through a reaction between pentylamine and glycine ethyl ester. The process involves the following steps:
Table 2: Synthesis Pathway of Milacemide Hydrochloride
Step | Reaction Description | Reagents/Conditions |
---|---|---|
1 | Formation of Grignard reagent | Magnesium, iodine, 1,2-dibromoethane |
2 | Nucleophilic addition to glycine ester | THF, -60°C, pentylamine |
3 | Quenching and crystallization | Isopropyl alcohol, MTBE/heptane |
Industrial production optimizations include reducing pentylamine equivalents from 1.75 to 1.21 to minimize impurities such as the Wurtz-coupled biphenyl byproduct . The final product is crystallized from methyl tert-butyl ether (MTBE) and n-heptane, yielding 78% purity .
Pharmacological Mechanisms
MAO-B Inhibition and Neurotransmitter Modulation
Milacemide acts as a substrate and partially reversible inhibitor of MAO-B, with a 4-fold selectivity over MAO-A . In rat models, 400 mg/kg milacemide increased extracellular dopamine by 125% and serotonin by 40%, while reducing metabolites like DOPAC and HVA . This suggests MAO-B inhibition prolongs dopamine signaling, a mechanism relevant to Parkinson’s disease .
Glycine Prodrug Activity
As a glycine prodrug, milacemide is metabolized into glycine and glycineamide in the brain . Glycine’s role as an inhibitory neurotransmitter in the hippocampus and spinal cord underpins its potential in epilepsy and neuropathic pain .
Clinical Applications and Trials
Epilepsy
A double-blind trial involving 59 therapy-resistant epilepsy patients compared milacemide (1,200 mg/day) to placebo. The milacemide group showed a 30% reduction in seizure frequency (9/29 patients) versus 7% in the placebo group (2/29 patients) . Subgroup analysis revealed significant efficacy in patients ≤25 years, suggesting age-dependent responsiveness .
Neurodegenerative Disorders
Despite preclinical promise, milacemide failed to improve cognition in Alzheimer’s disease (AD) trials . A study with 228 AD patients found no significant difference in cognitive scores after one month of treatment . This contrasts with its dopaminergic effects in Parkinsonian models, where it enhanced phenylethylamine-induced behaviors .
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